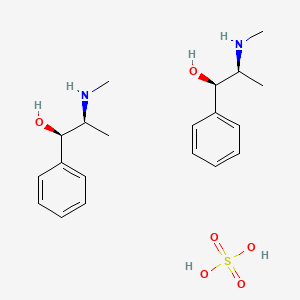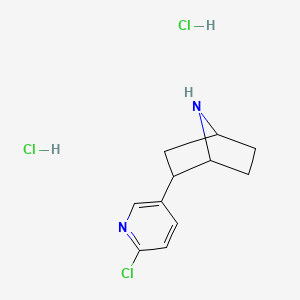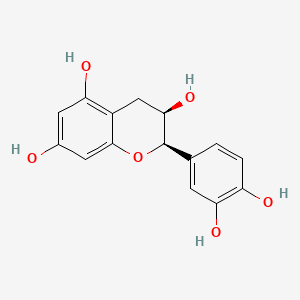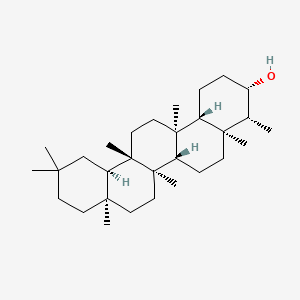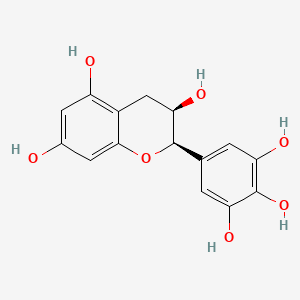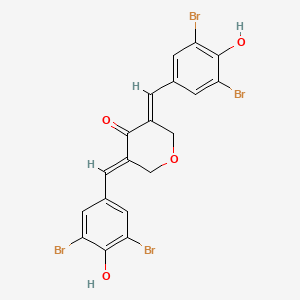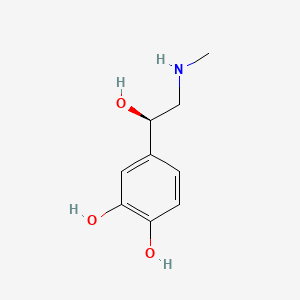
依普罗替罗
描述
Eprotirome is a synthetic thyromimetic drug that has been investigated for its potential in treating dyslipidemia and obesity. It functions by selectively stimulating thyroid hormone receptors, particularly in the liver, which leads to increased energy consumption, reduced body weight, and significant reductions in blood lipids and glucose levels .
科学研究应用
Chemistry: Eprotirome serves as a model compound for studying selective thyroid hormone receptor agonists.
Biology: Research has focused on its effects on metabolic pathways and energy expenditure.
Medicine: Eprotirome has shown promise in treating dyslipidemia and obesity by reducing low-density lipoprotein cholesterol and triglycerides
Industry: Potential applications include its use as a therapeutic agent in pharmaceutical formulations.
作用机制
Eprotirome exerts its effects by selectively stimulating thyroid hormone receptors, particularly the thyroid hormone receptor beta, which is predominantly expressed in the liver. This selective activation leads to increased thyroid hormone activity in the liver, promoting cholesterol metabolism and reducing lipid levels without affecting other tissues such as the heart and bones .
Similar Compounds:
Sobetirome: Another thyromimetic compound with similar liver-selective properties.
Tiratricol: A thyroid hormone analog used for similar therapeutic purposes.
Comparison: Eprotirome is unique in its high selectivity for liver thyroid hormone receptors, which minimizes adverse effects on the heart and bones. This selectivity makes it a promising candidate for treating metabolic disorders without the systemic side effects associated with other thyroid hormone analogs .
生化分析
Biochemical Properties
Eprotirome works by selectively stimulating the thyroid hormone receptor, a protein in the body that mediates the effects of thyroid hormone . This interaction allows Eprotirome to induce pharmacological effects in the liver, increasing energy consumption and reducing body weight, blood lipids, and blood glucose levels .
Cellular Effects
Eprotirome has a liver-selective effect, meaning it primarily induces pharmacological effects in the liver . It increases energy consumption, reduces body weight, and markedly reduces blood lipids and blood glucose levels . These effects are achieved without affecting heart rate, bone density, or TSH levels .
Molecular Mechanism
The mechanism of action of Eprotirome involves selectively stimulating the thyroid hormone receptor . This receptor mediates the effects of thyroid hormone, and Eprotirome’s selective stimulation of this receptor allows it to avoid negative effects on the heart .
Dosage Effects in Animal Models
Eprotirome has shown promising results in animal models
Metabolic Pathways
Eprotirome is involved in the metabolic pathway mediated by the thyroid hormone receptor . By selectively stimulating this receptor, Eprotirome can influence metabolic processes, including energy consumption and the regulation of blood lipids and blood glucose .
Subcellular Localization
Given its mechanism of action involving the thyroid hormone receptor, it’s likely that Eprotirome interacts with this receptor at the cellular level .
准备方法
Synthetic Routes and Reaction Conditions: Eprotirome, chemically known as 2-({3,5-Dibromo-4-[4-hydroxy-3-(propan-2-yl)phenoxy]phenyl}carbamoyl)acetic acid, is synthesized through a multi-step process. The synthesis involves the bromination of phenol derivatives, followed by etherification and subsequent amidation reactions. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for eprotirome are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: Eprotirome undergoes various chemical reactions, including:
Oxidation: Eprotirome can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in eprotirome, potentially altering its pharmacological properties.
Substitution: Halogen substitution reactions can occur, particularly involving the bromine atoms in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
属性
IUPAC Name |
3-[3,5-dibromo-4-(4-hydroxy-3-propan-2-ylphenoxy)anilino]-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Br2NO5/c1-9(2)12-7-11(3-4-15(12)22)26-18-13(19)5-10(6-14(18)20)21-16(23)8-17(24)25/h3-7,9,22H,8H2,1-2H3,(H,21,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCSYAVXDAUHLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Br)NC(=O)CC(=O)O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Br2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189021 | |
| Record name | Eprotirome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
KB2115 works by selectively stimulating the thyroid hormone receptor which is the protein in the body that mediates the effects of thyroid hormone. KB2115 has receptor and tissue selective properties and thereby negative effects on the heart can be avoided. | |
| Record name | Eprotirome | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05035 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
355129-15-6 | |
| Record name | Eprotirome | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355129-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eprotirome [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0355129156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eprotirome | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05035 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Eprotirome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPROTIROME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/958AQ7B6R1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




